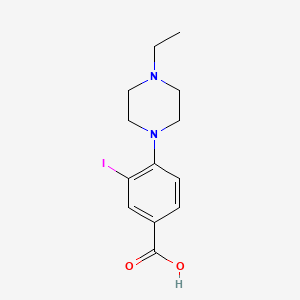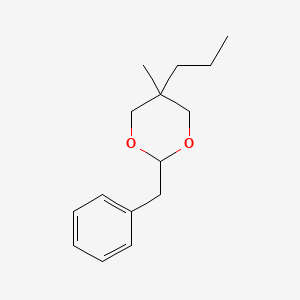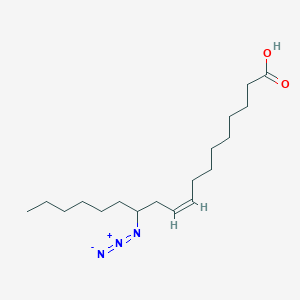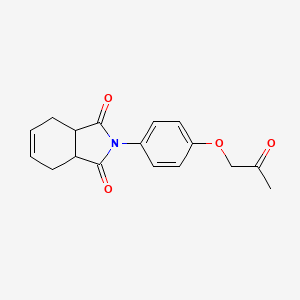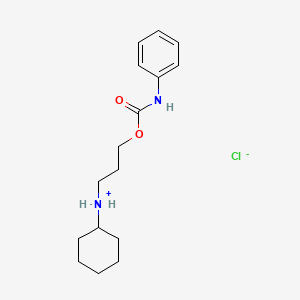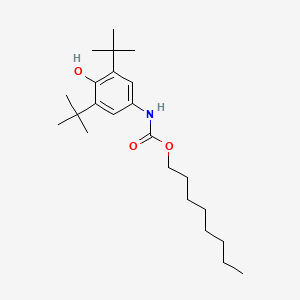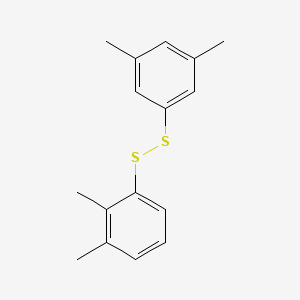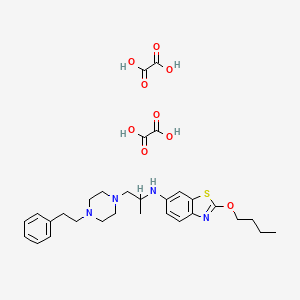
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate is a complex organic compound with a unique structure that combines a benzothiazole core with various functional groups
Vorbereitungsmethoden
The synthesis of 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine and phenethyl groups. The final step involves the formation of the oxalate hydrate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling. These interactions can lead to various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-n-butoxy-benzothiazole oxalate hydrate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-ethoxybenzothiazole oxalate hydrate
- 6-(1-Methyl-2-(4-phenethylpiperazino)ethyl)-amino-2-isopropoxy-benzothiazole oxalate hydrate These compounds share a similar core structure but differ in the substituents attached to the benzothiazole ring, which can influence their chemical and biological properties.
Eigenschaften
CAS-Nummer |
77563-10-1 |
|---|---|
Molekularformel |
C30H40N4O9S |
Molekulargewicht |
632.7 g/mol |
IUPAC-Name |
2-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid |
InChI |
InChI=1S/C26H36N4OS.2C2H2O4/c1-3-4-18-31-26-28-24-11-10-23(19-25(24)32-26)27-21(2)20-30-16-14-29(15-17-30)13-12-22-8-6-5-7-9-22;2*3-1(4)2(5)6/h5-11,19,21,27H,3-4,12-18,20H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
XKLOADGVLRULGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC2=C(S1)C=C(C=C2)NC(C)CN3CCN(CC3)CCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
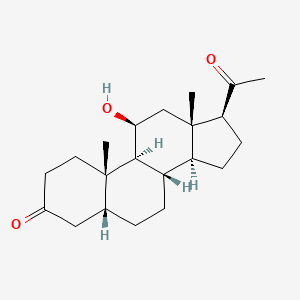
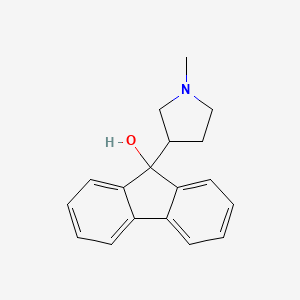
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
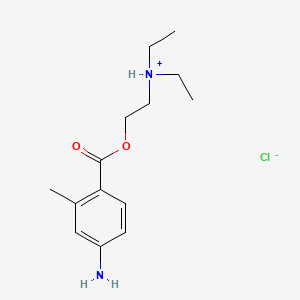
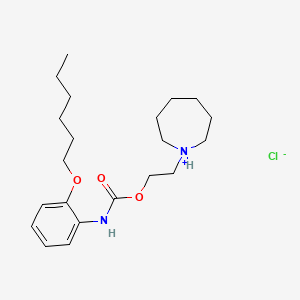
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
